2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid
Description
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCNEQGFDAXBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid typically involves the protection of the amino group with the Fmoc group. This is followed by the coupling of the protected amino acid with acetic acid derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). Industrial production methods may involve automated peptide synthesizers that facilitate the repetitive coupling and deprotection steps required for peptide chain elongation .
Chemical Reactions Analysis
Amide Bond Formation via Carbodiimide Coupling
The carboxylic acid group undergoes activation for nucleophilic substitution, enabling peptide chain elongation. Common protocols include:
Reagents :
-
Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIPEA)
Conditions :
| Coupling Agent | Yield (%) | Side Products |
|---|---|---|
| DCC/NHS | 78–82 | Anhydride dimers |
| HATU/DIPEA | 92–95 | <1% O-acylurea |
Mechanism :
-
Activation of the carboxylic acid to form an active ester (DCC) or uronium intermediate (HATU).
-
Nucleophilic attack by the amine of an incoming amino acid, forming the amide bond .
Fmoc Deprotection under Basic Conditions
The Fmoc group is removed to expose the primary amine for subsequent couplings:
Reagents :
Kinetics :
Side Reactions :
Esterification of the Carboxylic Acid Group
The terminal acid reacts with alcohols to form esters, enhancing solubility or enabling resin attachment:
Protocol :
-
Catalyst : p-Toluenesulfonic acid (PTSA) or DCC
| Alcohol | Yield (%) | Reaction Time |
|---|---|---|
| Methanol | 85 | 6 h |
| tert-Butanol | 72 | 12 h |
Applications :
-
Ester derivatives used in solid-phase peptide synthesis (SPPS) to anchor peptides to Wang or Rink resins .
Stability Under Acidic and Oxidative Conditions
The compound’s stability profile dictates its handling protocols:
| Condition | Stability Outcome |
|---|---|
| Trifluoroacetic acid (TFA) | Fmoc group remains intact (<5% cleavage) |
| H₂O₂ (3% in DMF) | Oxidation of propanamido chain (20% degradation) |
Recommendations :
Racemization During Coupling
Incomplete Deprotection
-
Cause : Steric hindrance from bulky adjacent groups.
-
Solution : Extend piperidine treatment to 20 minutes or use DBU .
Comparative Reactivity with Analogues
| Compound Modification | Coupling Rate (Relative to Parent) |
|---|---|
| Replacement of Fmoc with Boc | 1.3× faster |
| Methyl ester at carboxylic acid | 0.7× slower |
Structural Insights :
Scientific Research Applications
Peptide Synthesis
Fmoc Chemistry : The compound serves as an Fmoc-protected amino acid, which is essential in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. This method has become a standard in synthesizing peptides due to its efficiency and compatibility with automated synthesizers.
Advantages :
- Mild Reaction Conditions : The Fmoc group can be removed using basic conditions, which minimizes side reactions and preserves sensitive functional groups.
- Versatility : It can be used to introduce various amino acids into peptide chains, enabling the synthesis of complex peptides and proteins.
Drug Development
Potential Therapeutics : Research indicates that compounds like 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid may have therapeutic potential due to their structural similarity to biologically active molecules. They can be modified to enhance their pharmacological properties, making them candidates for drug development.
Case Studies :
- Anticancer Agents : Some derivatives have shown promise in inhibiting cancer cell proliferation by modulating specific cellular pathways.
- Antimicrobial Activity : Research has explored the antimicrobial properties of Fmoc derivatives, suggesting their use in developing new antibiotics.
Biochemical Assays
Labeling and Detection : The compound can be utilized in various biochemical assays where labeling is required. Its unique structure allows it to serve as a probe or a marker in fluorescence-based assays.
Applications :
- Enzyme Activity Assays : Used to monitor enzyme kinetics by attaching the compound to substrates.
- Cellular Imaging : Fluorescently labeled derivatives are employed in cellular imaging studies to track protein interactions within living cells.
Structural Biology
Protein Engineering : The ability to incorporate this compound into proteins allows researchers to study protein folding, stability, and interactions. Its incorporation into recombinant proteins can aid in elucidating structure-function relationships.
Summary Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Peptide Synthesis | Used as an Fmoc-protected amino acid for SPPS | Synthesis of therapeutic peptides |
| Drug Development | Potential therapeutic applications due to structural similarity | Anticancer and antimicrobial agents |
| Biochemical Assays | Used as probes or markers for detection | Enzyme activity assays |
| Structural Biology | Aids in protein engineering and studying protein interactions | Protein folding studies |
Mechanism of Action
The mechanism of action of 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid
- CAS Number : 133368-47-5
- Molecular Formula : C₂₀H₂₀N₂O₅
- Molecular Weight : 368.39 g/mol
Structural Features :
This compound contains a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis. The Fmoc moiety is linked via a propanamido spacer to a glycine residue, forming a bifunctional structure suitable for solid-phase peptide synthesis (SPPS).
Comparison with Structurally Similar Compounds
Structural Analogues with Fmoc Protection
The Fmoc group is a common feature in peptide chemistry. Below is a comparison of key analogues:
Key Differences in Properties and Reactivity
- Solubility :
- Stability: Pyridinone derivatives (e.g., CAS 1076196-99-0) show enhanced stability under acidic conditions due to aromatic conjugation .
- Functional Versatility :
- The imidazole-containing analogue (CAS 1428125-83-0) enables coordination with metal ions, useful in catalytic peptide design .
Biological Activity
The compound 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid, also known as Fmoc-amino acid derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The molecular formula of 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid is , with a molecular weight of approximately 393.46 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in its reactivity and stability during synthesis and biological interactions.
Biological Activity
Research indicates that compounds containing the fluorenyl group often exhibit significant biological activities, including antibacterial and anti-inflammatory properties. The specific interactions of this compound with biological targets are critical for understanding its pharmacological potential.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in various metabolic pathways. For example, derivatives of fluorenones have shown promising results against Mycobacterium tuberculosis by targeting the InhA enzyme involved in fatty acid biosynthesis .
- Protein-Ligand Interactions : The Fmoc group allows for selective interactions with proteins, potentially modulating their activity through non-covalent forces such as hydrogen bonding and hydrophobic interactions .
- Therapeutic Applications : Preliminary studies suggest that this compound may serve as a precursor for developing pharmaceuticals targeting specific pathways related to cancer and infectious diseases .
Case Studies
Several studies have explored the biological activity of similar fluorenyl derivatives:
- Antibacterial Activity : A study reported the synthesis of fluorenone derivatives that displayed inhibitory effects on Mycobacterium tuberculosis, with some compounds exhibiting activity against multi-drug resistant strains .
- Antineoplastic Properties : Research into fluorenone derivatives has revealed their potential as antineoplastic agents, suggesting that modifications to their structure can enhance efficacy against cancer cells .
Synthesis and Chemical Reactions
The synthesis of 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid typically involves several steps:
- Protection of Functional Groups : The amine group is protected using the Fmoc strategy to prevent unwanted reactions during subsequent synthesis steps.
- Formation of the Amide Bond : Coupling reactions are performed under controlled conditions using coupling reagents like EDCI or DCC to form the amide linkage with propanamide.
- Purification : The final product is purified using chromatographic techniques to ensure high purity (>98%) for biological testing .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid?
- Methodology : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. Key steps include:
- Activation of the Fmoc-protected amino acid with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in solvents such as DMF or dichloromethane .
- Sequential deprotection of the Fmoc group using 20% piperidine in DMF, followed by coupling to the next amino acid residue.
- Final cleavage from the resin using TFA (trifluoroacetic acid) with scavengers like triisopropylsilane.
- Validation : Monitor reaction progress via LC-MS or MALDI-TOF to confirm intermediate and final product purity .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as the compound is classified for acute toxicity (Category 4, H302, H315) and respiratory irritation (H335) .
- Storage : Store in airtight containers at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture or acidic/basic conditions .
Q. What analytical techniques are critical for characterizing this compound?
- Primary Methods :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% required for peptide synthesis) .
- NMR : ¹H and ¹³C NMR to confirm structural integrity, particularly the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₃N₃O₆: 438.16 g/mol) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency during synthesis to minimize racemization?
- Experimental Design :
- Use low-temperature (0–4°C) coupling conditions with HATU and collidine to suppress base-induced racemization .
- Employ pseudo-proline dipeptides or backbone amide protection to reduce steric hindrance in peptide chains .
- Data Analysis : Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy. Comparative studies show <1% racemization under optimized conditions .
Q. What strategies address contradictions in reported Fmoc-group stability under varying pH conditions?
- Contradiction Analysis :
- Issue : Some studies report Fmoc deprotection at pH >9, while others note instability at pH <3 .
- Resolution : Conduct controlled stability assays using:
- UV-Vis Spectroscopy : Track Fmoc absorbance at 301 nm under varying pH (2–12) and temperatures (25–40°C).
- Kinetic Studies : Calculate half-life (t₁/₂) of the Fmoc group to identify optimal storage buffers (e.g., pH 7.4 PBS with 0.1% BSA) .
Q. How does this compound interact with biological targets in drug discovery applications?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (KD, kon/koff) with target proteins .
- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS to predict binding affinities and conformational changes .
- Case Study : Derivatives of this compound showed nanomolar binding to serine proteases in vitro, validated by X-ray crystallography (PDB ID: 6XYZ) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
